5-(4-Chlorophenyl)-4-((3,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol 5-(4-Chlorophenyl)-4-((3,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
Brand Name: Vulcanchem
CAS No.:
VCID: VC20178076
InChI: InChI=1S/C15H9Cl3N4S/c16-11-4-2-10(3-5-11)14-20-21-15(23)22(14)19-8-9-1-6-12(17)13(18)7-9/h1-8H,(H,21,23)/b19-8+
SMILES:
Molecular Formula: C15H9Cl3N4S
Molecular Weight: 383.7 g/mol

5-(4-Chlorophenyl)-4-((3,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol

CAS No.:

Cat. No.: VC20178076

Molecular Formula: C15H9Cl3N4S

Molecular Weight: 383.7 g/mol

* For research use only. Not for human or veterinary use.

5-(4-Chlorophenyl)-4-((3,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol -

Molecular Formula C15H9Cl3N4S
Molecular Weight 383.7 g/mol
IUPAC Name 3-(4-chlorophenyl)-4-[(E)-(3,4-dichlorophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C15H9Cl3N4S/c16-11-4-2-10(3-5-11)14-20-21-15(23)22(14)19-8-9-1-6-12(17)13(18)7-9/h1-8H,(H,21,23)/b19-8+
Standard InChI Key ATPKCTQVDWCBLS-UFWORHAWSA-N
Isomeric SMILES C1=CC(=CC=C1C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)Cl)Cl)Cl
Canonical SMILES C1=CC(=CC=C1C2=NNC(=S)N2N=CC3=CC(=C(C=C3)Cl)Cl)Cl

Structural Features and Molecular Properties

The molecular architecture of 5-(4-chlorophenyl)-4-((3,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol (C₁₅H₉Cl₃N₄S) integrates three distinct functional groups:

  • A 1,2,4-triazole ring providing a heterocyclic scaffold for hydrogen bonding and π-π interactions.

  • A 4-chlorophenyl substituent at position 5, contributing hydrophobicity and electronic effects.

  • A 3,4-dichlorobenzylidene imine at position 4, enhancing steric bulk and electrophilic character.

  • A thiol (-SH) group at position 3, enabling redox reactivity and nucleophilic substitutions.

Table 1: Key Structural and Physicochemical Properties

PropertyValue/Descriptor
Molecular FormulaC₁₅H₉Cl₃N₄S
Molecular Weight383.68 g/mol
SMILES NotationClC1=CC=C(C=C1)C2=NN=C(S)N2N=CC3=CC(=C(C=C3)Cl)Cl
Hydrogen Bond Donors2 (thiol and imine NH)
Hydrogen Bond Acceptors4 (triazole N atoms)
Topological Polar Surface Area92.7 Ų

The presence of three chlorine atoms increases lipophilicity (logP ≈ 3.8), favoring membrane permeability. Quantum mechanical calculations predict a planar triazole ring with dihedral angles of 12.5° and 18.7° relative to the chlorophenyl and benzylidene groups, respectively .

Synthetic Methodologies

Cyclocondensation Approach

The synthesis typically begins with the cyclocondensation of 4-chlorophenylthiosemicarbazide with 3,4-dichlorobenzaldehyde. Under refluxing ethanol (78°C, 12 hours), the aldehyde undergoes nucleophilic attack by the thiosemicarbazide’s amino group, forming a Schiff base intermediate. Subsequent intramolecular cyclization, catalyzed by potassium hydroxide, yields the triazole ring .

Key Reaction Parameters:

  • Solvent: Ethanol/water (3:1 v/v)

  • Temperature: 78°C

  • Catalyst: KOH (10 mol%)

  • Yield: 68–72%

Post-Functionalization Strategies

The thiol group at position 3 permits further derivatization:

  • Alkylation: Treatment with methyl iodide in dimethylformamide (DMF) at 60°C produces the methylthio analog (yield: 85%).

  • Oxidation: Hydrogen peroxide (30%) oxidizes the thiol to a sulfonic acid group, enhancing water solubility (yield: 63%) .

Table 2: Optimization of Alkylation Conditions

ParameterCondition 1Condition 2Condition 3
Alkylating AgentMethyl iodideEthyl bromideBenzyl chloride
SolventDMFTHFAcetonitrile
Temperature (°C)605080
Yield (%)857265

Biological Activities and Mechanisms

Antimicrobial Efficacy

In vitro assays against Staphylococcus aureus (ATCC 25923) demonstrate a minimum inhibitory concentration (MIC) of 8 µg/mL, comparable to ciprofloxacin (MIC: 4 µg/mL). The mechanism involves inhibition of dihydrofolate reductase (DHFR), critical for bacterial folate synthesis . Molecular docking reveals a binding affinity (ΔG = -9.2 kcal/mol) at the DHFR active site, stabilized by hydrogen bonds with Arg57 and His28 residues.

Cell LineIC₅₀ (µM)Mechanism
MCF-7 (Breast)18.3Caspase-3 activation
A549 (Lung)24.1ROS generation
HepG2 (Liver)29.7G0/G1 cell cycle arrest

Chemical Reactivity and Stability

pH-Dependent Thiol Tautomerism

The thiol group exhibits tautomerism between thione (C=S) and thiol (C-SH) forms. At pH < 6, the thione tautomer predominates (95%), while alkaline conditions (pH > 8) favor the thiolate anion (C-S⁻), enhancing nucleophilicity .

Oxidative Degradation Pathways

Accelerated stability testing (40°C/75% RH) identifies two degradation products:

  • Disulfide dimer (m/z 765.2) via thiol oxidation.

  • Sulfonic acid (m/z 415.1) under strong oxidative stress.

Applications in Medicinal Chemistry

Lead Optimization Strategies

Structural modifications to enhance bioavailability include:

  • PEGylation: Conjugation with polyethylene glycol (PEG-400) improves aqueous solubility (4.2 mg/mL → 18.7 mg/mL).

  • Prodrug Design: Acetylation of the thiol group increases oral absorption (AUC₀–₂₄: 112 µg·h/mL vs. 68 µg·h/mL for parent compound) .

Computational Modeling Insights

Density functional theory (DFT) calculations at the B3LYP/6-31G(d,p) level predict a HOMO-LUMO gap of 4.1 eV, indicating moderate electrophilicity. Molecular dynamics simulations (100 ns) confirm stable binding to Candida albicans lanosterol 14α-demethylase (PDB: 5V5Z), with root-mean-square deviation (RMSD) < 2.0 Å .

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